molecular formula C19H22Cl2N2O4S B2625970 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine CAS No. 2249226-20-6

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Cat. No.: B2625970
CAS No.: 2249226-20-6
M. Wt: 445.36
InChI Key: ZPZQXRJDEFBAPA-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-(2-ethoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorophenyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(2,5-Dichloro-4-methoxyphenyl)-4-(2-methoxyphenyl)piperazine
  • 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine

Uniqueness

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both the sulfonyl and ethoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4S/c1-3-27-17-7-5-4-6-16(17)22-8-10-23(11-9-22)28(24,25)19-13-14(20)18(26-2)12-15(19)21/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZQXRJDEFBAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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